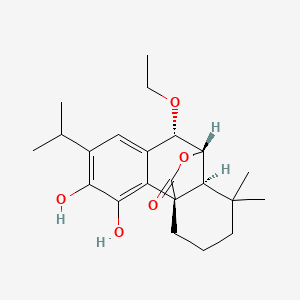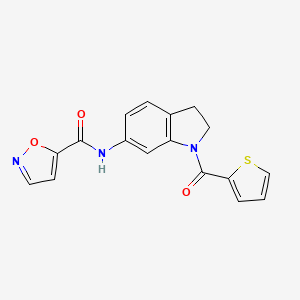
3-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic organic compound with complex structural features It is characterized by a pyrazine core substituted with a nitrile group, and an attached piperidine moiety linked through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize this compound, chemists would typically start with the pyrazine ring structure. One possible route includes:
Formation of the pyrazine-2-carbonitrile core: : A reaction between appropriate starting materials like 2-chloropyrazine and sodium cyanide under basic conditions to introduce the nitrile group.
Attachment of the piperidin-3-yl group: : Formation of the piperidine derivative, followed by the incorporation of the 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl unit. This can be achieved through amide bond formation, using reagents like carbodiimides for activation.
Linkage through the ether bond:
Industrial Production Methods
For industrial-scale production, optimizations might be required for each step to improve yield and efficiency. Catalysts or alternative reagents could be employed to streamline reactions, minimize by-products, and facilitate easier purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound could potentially undergo oxidative cleavage at the ether or amide bonds under strong oxidative conditions, leading to smaller fragments.
Reduction: : Reduction of the nitrile group to an amine is possible using reducing agents like lithium aluminum hydride.
Substitution: : The pyrazine ring can participate in electrophilic or nucleophilic substitution reactions due to its electron-rich nature, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogenation over a catalyst like palladium on carbon (Pd/C).
Substitution: : Halogens (e.g., chlorine or bromine), nucleophiles like ammonia, or amines under acidic or basic conditions.
Major Products Formed
Depending on the reaction type:
Oxidation could lead to carboxylic acids or smaller aldehydes.
Reduction might yield amine derivatives.
Substitution can introduce various functional groups, altering the compound's properties significantly.
Scientific Research Applications
Chemistry
Synthetic Chemistry: : Used as an intermediate in multi-step synthesis routes for complex organic molecules.
Biology
Biochemical Research: : Investigated for its interactions with biomolecules like proteins and nucleic acids.
Medicine
Pharmaceuticals: : Potentially explored for medicinal chemistry efforts to create new drugs targeting specific enzymes or receptors.
Industry
Materials Science: : Its derivatives might be used in the design of novel materials with specific electronic or structural properties.
Mechanism of Action
The exact mechanism of action of this compound would depend on its context of use. Typically, for a biologically active compound, its mechanism might involve:
Binding to molecular targets: : Such as enzymes or receptors, modulating their activity.
Pathway involvement: : Participating in or inhibiting biochemical pathways, potentially leading to therapeutic effects or biochemical modulation.
Comparison with Similar Compounds
Similar Compounds
Pyrazine derivatives: : Many pyrazine derivatives share the core structure but differ in substituent groups.
Piperidine-containing molecules: : Known for their bioactivity and used in various pharmaceuticals.
Dihydropyrimidine derivatives: : These compounds often exhibit biological activity due to their structural similarity to nucleotides.
Uniqueness
Structural complexity: : The combination of pyrazine, piperidine, and dihydropyrimidine units in one molecule is relatively unique.
Potential bioactivity: : Its specific structure might confer unique interactions with biological targets, leading to distinctive bioactivity profiles compared to simpler analogs.
Well, you asked for detailed and I delivered
Properties
IUPAC Name |
3-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c18-10-13-16(20-6-5-19-13)27-12-2-1-7-23(11-12)15(25)4-9-22-8-3-14(24)21-17(22)26/h3,5-6,8,12H,1-2,4,7,9,11H2,(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVYKOFDVYTTPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC(=O)NC2=O)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/new.no-structure.jpg)
![N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2580146.png)

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2580149.png)
![3-[4-(Oxolane-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2580151.png)




![N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide](/img/structure/B2580157.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2580159.png)

![(4Z)-4-[(furan-2-yl)methylidene]-12-(2-phenylethyl)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B2580163.png)

